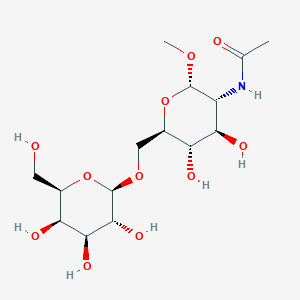
Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative with significant biomedical applications. This compound is known for its potential in therapeutic interventions, particularly in targeting cancer, inflammation, and infectious diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a galactopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction may regenerate the original hydroxyl groups.
科学研究应用
Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of cell signaling and molecular recognition processes.
Medicine: Investigated for its potential in drug discovery, particularly in targeting cancer, inflammation, and infectious diseases.
Industry: Utilized in the production of biocompatible materials and as a component in various biochemical assays.
作用机制
The mechanism of action of Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves its interaction with specific enzymes and cellular pathways. The compound can inhibit enzymatic activities and disrupt cellular communication pathways, leading to therapeutic effects. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-D-glucopyranose: A carbohydrate molecule used in biomedical studies as a biomarker for colon cancer and Crohn’s disease.
Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-4,6-O-(4-methoxybenzylidene)-a-D-galactopyranoside:
Uniqueness
Methyl 2-acetamido-2-deoxy-6-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both acetamido and galactopyranosyl groups. This unique structure imparts distinct biological activities and makes it a valuable compound in various research and therapeutic applications.
属性
分子式 |
C15H27NO11 |
|---|---|
分子量 |
397.37 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)10(20)7(27-14(8)24-2)4-25-15-13(23)12(22)9(19)6(3-17)26-15/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9+,10-,11-,12+,13-,14+,15-/m1/s1 |
InChI 键 |
JREMQDPYIFOIHA-UUNHIZRDSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
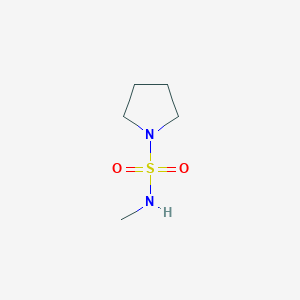
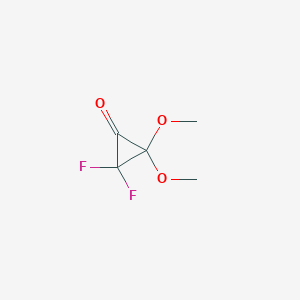

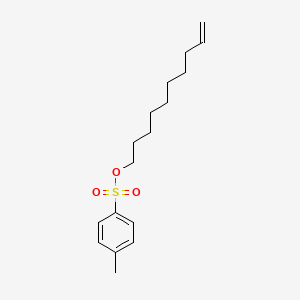
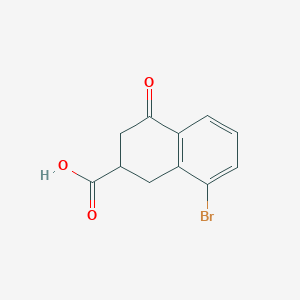


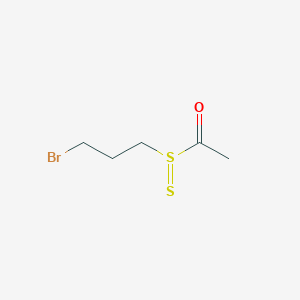
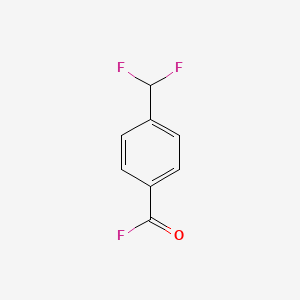
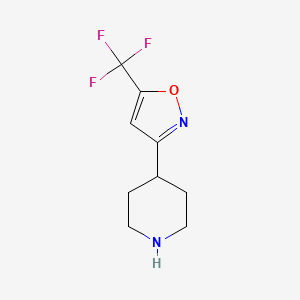
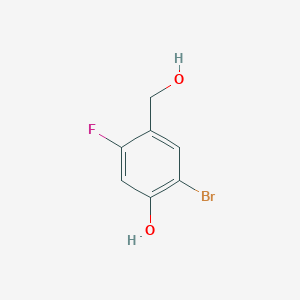
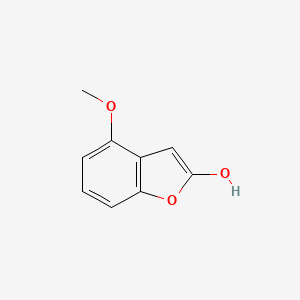
![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
